1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Description
Scientific Research Applications
Anticancer Agents and PI3K Inhibition
A study by Shao et al. (2014) described the synthesis of compounds, including 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which have been proposed as novel PI3K inhibitors and anticancer agents. These compounds exhibited significant antiproliferative activities and inhibited the PI3K/AKT/mTOR pathway.
Synthesis and Characterization
Research on the synthesis and characterization of related compounds has been extensive. For instance, the synthesis of quinolin-8-yl ester head group compounds, which might include structures similar to the compound , was discussed by Brandt et al. (2020). They focused on synthetic cannabinoid receptor agonists for potential research applications.
Antimicrobial Activity
Studies have also explored the antimicrobial potential of related quinoline compounds. For example, Patel (2009) synthesized and characterized metal chelates of quinoline derivatives and evaluated their antimicrobial activity.
Applications in Chemical Synthesis
Further research includes the development of synthetic methods for related compounds. Xia et al. (2016) reported on the copper(II)-catalyzed sulfonylation of aminoquinolines, indicating a method of synthesizing derivatives that may be structurally similar to the compound .
Probe Development for Biological Applications
Another interesting application is in the development of probes for biological studies. Lee et al. (2020) developed a fluorescent probe based on a similar molecular structure for detecting hydrogen sulfide in serum.
Properties
IUPAC Name |
1-benzyl-7-(diethylamino)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O4S/c1-4-29(5-2)25-16-24-22(15-23(25)28)27(31)26(18-30(24)17-19-9-7-6-8-10-19)35(32,33)21-13-11-20(34-3)12-14-21/h6-16,18H,4-5,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAWRZHKICEHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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